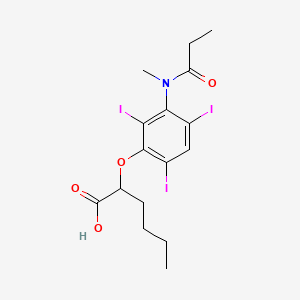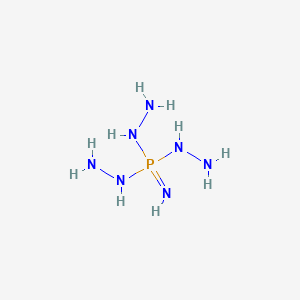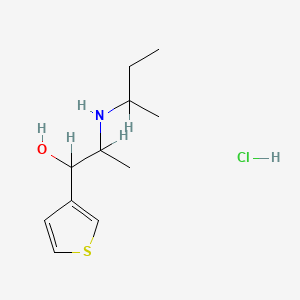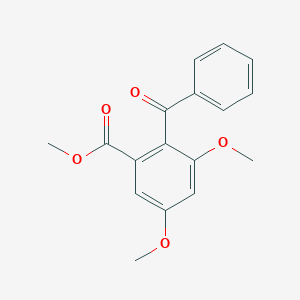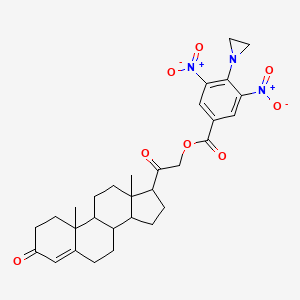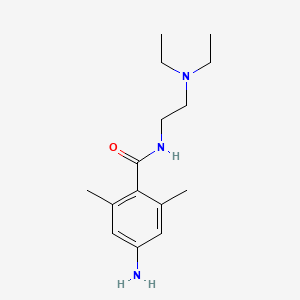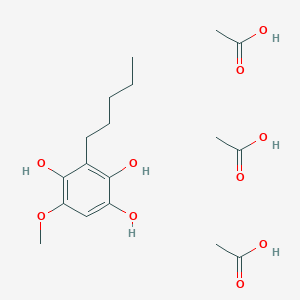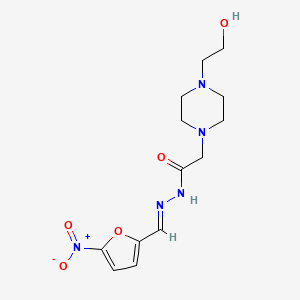![molecular formula C11H19FN2O3 B14695733 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate CAS No. 33021-81-7](/img/structure/B14695733.png)
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is a chemical compound with the molecular formula C11H19FN2O3 and a molecular weight of 246.282 g/mol . This compound is known for its unique structure, which includes a fluoroethyl group, a carbamoyl group, and a cyclohexyl acetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate typically involves the reaction of cyclohexylamine with 2-fluoroethyl isocyanate to form the intermediate 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexylamine. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-{[(2-Fluoroethyl)(nitroso)carbamoyl]amino}cyclohexyl acetate: Similar structure but with a nitroso group instead of an acetyl group.
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Uniqueness
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is unique due to its combination of a fluoroethyl group and a cyclohexyl acetate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
33021-81-7 |
|---|---|
Fórmula molecular |
C11H19FN2O3 |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
[4-(2-fluoroethylcarbamoylamino)cyclohexyl] acetate |
InChI |
InChI=1S/C11H19FN2O3/c1-8(15)17-10-4-2-9(3-5-10)14-11(16)13-7-6-12/h9-10H,2-7H2,1H3,(H2,13,14,16) |
Clave InChI |
OMZPPULFXBHTDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(CC1)NC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


